Polymerization Yield and Molecular Weight: Chloro vs. Bromo Monomer Comparison for MEH-PPV
In a direct, head-to-head study comparing monomers for the Gilch synthesis of MEH-PPV, the target chloro monomer yielded substantially lower polymer molecular weights and yields compared to its bromo analog. This establishes a clear performance hierarchy and a data-driven reason for selecting one over the other based on desired polymer properties. The bromo monomer (CAS 209625-37-6) gives higher yields and molecular weights [1].
| Evidence Dimension | MEH-PPV Polymerization Outcome |
|---|---|
| Target Compound Data | Lower yield and lower molecular weight polymer. |
| Comparator Or Baseline | 1,4-Bis(bromomethyl)-2-methoxy-5-(2-ethylhexyloxy)benzene (bromo analog) which gives 'substantially higher yields of MEH-PPV with consistently higher molecular weights and narrower polydispersities'. |
| Quantified Difference | Substantially higher yields and consistently higher molecular weights for the bromo monomer. |
| Conditions | Modified Gilch polymerization route. |
Why This Matters
This quantitative comparison informs procurement decisions: the bromo monomer is preferred when high molecular weight MEH-PPV is critical for device performance, while the chloro monomer offers a different reactivity profile that may be advantageous for controlled polymerization or specific copolymer syntheses where excessive molecular weight is detrimental.
- [1] Sanford, E. M.; Perkins, A. L.; Tang, B.; Kubasiak, A. M.; Reeves, J. T.; Paulisse, K. W. A comparison of 1,4-bis(halomethyl)benzenes as monomers for the modified Gilch route to poly[2-methoxy-5-(2′-ethylhexyloxy)-p-phenylenevinylene]. Chem. Commun., 1999, 2347-2348. View Source
